(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile
CAS No.: 477298-49-0
Cat. No.: VC7354456
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477298-49-0 |
|---|---|
| Molecular Formula | C20H15FN4O2S |
| Molecular Weight | 394.42 |
| IUPAC Name | (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H15FN4O2S/c1-12-3-4-14(7-13(12)2)18-11-28-20(24-18)15(9-22)10-23-16-5-6-17(21)19(8-16)25(26)27/h3-8,10-11,23H,1-2H3/b15-10+ |
| Standard InChI Key | GSFYADSMWSQEQT-XNTDXEJSSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile, reflects its intricate structure. Key features include:
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Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position of the thiazole is substituted with a 3,4-dimethylphenyl group, introducing steric bulk and electron-donating methyl groups .
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Enenitrile backbone: A propenenitrile group in the E-configuration (trans), conjugated to the thiazole ring, which enhances planar rigidity and potential π-π stacking interactions .
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Aromatic substituents: A 4-fluoro-3-nitroaniline group attached via an amino linkage. The nitro group (-NO₂) and fluorine atom introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆FN₅O₂S | Calculated |
| Molecular Weight | 409.44 g/mol | Calculated |
| IUPAC Name | (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile | Systematic Nomenclature |
| SMILES | CC1=C(C=CC(=C1)C)C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3)F)N+[O-])/C#N | Derived from Analog |
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous thiazole derivatives suggest a multi-step approach:
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Thiazole Ring Formation: Condensation of 3,4-dimethylthiobenzamide with α-bromoketones or via Hantzsch thiazole synthesis using thiourea derivatives .
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Enenitrile Backbone Installation: Knoevenagel condensation between the thiazole-2-carbaldehyde and cyanoacetamide derivatives, favoring the E-isomer through controlled reaction conditions .
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Nitro and Fluoro Functionalization: Electrophilic nitration of the para-fluoroaniline precursor followed by Ullmann coupling or nucleophilic aromatic substitution to attach the amino group .
Reactivity Profile
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Electrophilic Aromatic Substitution: The electron-rich thiazole ring and dimethylphenyl group may undergo nitration or sulfonation at activated positions.
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Nucleophilic Attack: The enenitrile’s α,β-unsaturated system is susceptible to Michael additions, particularly at the β-position adjacent to the nitrile group .
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Reduction Reactions: The nitro group (-NO₂) can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal-acid systems, altering electronic properties .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Predicted to exhibit low aqueous solubility due to hydrophobic aromatic groups and the nitrile moiety. Solubility enhancers like DMSO or DMF are likely required for biological assays .
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Thermal Stability: The conjugated system and aromatic rings suggest high thermal stability, with decomposition temperatures exceeding 250°C based on analogs .
Spectroscopic Properties
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UV-Vis Absorption: Strong absorbance in the 250–350 nm range due to π→π* transitions in the thiazole and nitroaromatic systems.
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NMR Signatures:
Biological Activity and Applications
Anticancer Mechanisms
The compound’s structure aligns with kinase inhibitors targeting EGFR or VEGFR2. Molecular dynamics simulations indicate hydrogen bonding between the nitrile group and kinase active sites, with a computed binding free energy of -9.8 kcal/mol .
Table 2: Predicted Biological Targets
| Target Protein | Binding Affinity (kcal/mol) | Proposed Mechanism |
|---|---|---|
| EGFR Kinase | -9.8 | Competitive ATP inhibition |
| Bacterial DHFR | -8.2 | Folate pathway disruption |
| Tubulin Polymerization Site | -7.5 | Mitotic arrest |
Research Gaps and Future Directions
Despite its promising scaffold, critical data gaps exist:
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Experimental Validation: No in vitro or in vivo toxicity profiles are available. Priority should be given to cytotoxicity assays against HEK293 and HepG2 cell lines.
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Synthetic Optimization: Yield improvements for the Knoevenagel step (currently ~35% in analogs) via microwave-assisted synthesis or organocatalysts .
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Formulation Studies: Nanoencapsulation or prodrug strategies to address solubility limitations.
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